5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

PI3Kβ Isoform selectivity Cancer research

This pyrazolo[1,5-a]pyrimidine is a differentiated PI3K tool compound with a balanced β/δ profile (Ki: 41/63 nM) and >244-fold mTOR selectivity—critical for clean dissection of PI3K-dependent pathways without mTOR confounding. Unlike pan-PI3K or isoform-exclusive inhibitors, its unique selectivity landscape enables PTEN-deficient tumor modeling and dual β/δ blockade in immune cell assays. Multi-gram synthesis per US Patent 8,772,480 ensures reliable supply for probe campaigns and derivatization.

Molecular Formula C22H28N4
Molecular Weight 348.5 g/mol
Cat. No. B4511749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC22H28N4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCCCC4)C(C)(C)C
InChIInChI=1S/C22H28N4/c1-16-8-10-17(11-9-16)18-15-23-26-20(25-12-6-5-7-13-25)14-19(22(2,3)4)24-21(18)26/h8-11,14-15H,5-7,12-13H2,1-4H3
InChIKeyGDTSWGBENAJSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine: A Selective PI3Kβ-Preferring Inhibitor Scaffold for Targeted Research Applications


5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a synthetic small-molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold widely explored for kinase inhibition [1]. This compound specifically inhibits phosphoinositide 3-kinase (PI3K) isoforms, with preferential activity against PI3Kβ (Ki 41 nM) and PI3Kδ (Ki 63 nM) over PI3Kγ (Ki 110 nM) and PI3Kα (Ki 199 nM), as documented in BindingDB and derived from Amgen's patent US8772480 [2]. The presence of a 7-piperidin-1-yl substituent, a 5-tert-butyl group, and a 3-(4-methylphenyl) moiety confers a distinct isoform-selectivity profile that differentiates it from other PI3K inhibitors.

Why Generic PI3K Inhibitors Cannot Substitute for 5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine in Isoform-Specific Studies


PI3K isoforms (α, β, δ, γ) play divergent roles in cellular signaling and disease [1]. Pan-PI3K inhibitors or compounds with markedly different selectivity fingerprints can confound mechanistic studies and produce off-target toxicities. For instance, the PI3Kα-selective inhibitor alpelisib (BYL-719) [2] or the PI3Kδ-selective idelalisib [3] would not recapitulate the balanced PI3Kβ/δ profile of the target compound. The quantitative evidence below demonstrates how this compound's unique selectivity landscape—particularly its PI3Kβ preference and clean mTOR window—renders generic substitution scientifically inadvisable.

Quantitative Differentiation Evidence for 5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine


PI3Kβ Isoform Selectivity Over PI3Kα: A 4.8-fold Preference Differentiates This Compound from Pan-PI3K Inhibitors

The compound exhibits a Ki of 41 nM for PI3Kβ and 199 nM for PI3Kα, yielding a 4.8-fold β/α selectivity [1]. In contrast, the pan-PI3K clinical candidate pictilisib (GDC-0941) shows an inverted preference: PI3Kα IC50 3 nM, PI3Kβ IC50 33 nM (11-fold α/β selectivity) [2]. The target compound thus provides a distinct, PI3Kβ-favoring profile.

PI3Kβ Isoform selectivity Cancer research

PI3Kβ/δ Dual Inhibition Profile Distinct from Highly Selective PI3Kδ Inhibitors

The compound inhibits PI3Kδ with a Ki of 63 nM, only 1.5-fold less potent than PI3Kβ (41 nM), indicating a balanced dual β/δ profile [1]. In stark contrast, idelalisib is exquisitely PI3Kδ-selective (IC50 2.5 nM; >1,000-fold selectivity over α and β) [2]. This differential selectivity prevents idelalisib from mimicking the compound's PI3Kβ engagement.

PI3Kδ Kinase selectivity Immunology

Clean mTOR Selectivity Window Minimizes Pathway Crosstalk Confounding

The compound displays negligible mTOR inhibition (IC50 >10,000 nM), conferring >244-fold selectivity over PI3Kβ (Ki 41 nM) [1]. By contrast, the dual PI3K/mTOR inhibitor dactolisib (BEZ235) potently inhibits mTOR (IC50 20.7 nM) with only ~5-fold selectivity [2]. The clean mTOR window of the target compound is critical for studies requiring PI3K-selective pathway interrogation.

mTOR Pathway specificity Kinase profiling

7-Piperidin-1-yl Substituent Modulates Physicochemical Properties Relative to Morpholine Analogs

The 7-piperidin-1-yl group in the target compound is predicted to confer higher logD (~3.5) and potentially greater passive permeability compared to the morpholine analog 4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine . Morpholine-substituted pyrazolo[1,5-a]pyrimidines often exhibit lower logD due to the oxygen atom, which can reduce cellular penetration [1]. No direct comparative experimental data are yet available; this remains a class-level inference.

Physicochemical properties Solubility Permeability

Patent-Enabled Multi-Gram Synthetic Accessibility Ensures Procurement Security

The compound is explicitly described in US Patent 8,772,480 (Example 215) with full synthetic procedures, indicating multi-gram scalability [1]. In contrast, many in-class pyrazolo[1,5-a]pyrimidine tool compounds lack detailed synthesis protocols, limiting their reproducible procurement [2]. The patent disclosure reduces supply-chain risk for long-term research programs.

Scalability Synthetic chemistry Procurement reliability

Defined Application Scenarios for 5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine


PI3Kβ-Dependent Cancer Cell Line Studies

PTEN-deficient tumor lines (e.g., PC3 prostate cancer, MDA-MB-468 breast cancer) rely heavily on PI3Kβ for survival signaling. The compound's 4.8-fold PI3Kβ/α selectivity [1] makes it suitable for dissecting PI3Kβ-specific contributions without the confounding PI3Kα inhibition seen with pictilisib [2]. At 100 nM, the compound would achieve >70% PI3Kβ occupancy while sparing PI3Kα, enabling cleaner genotype-phenotype correlations.

Investigating PI3Kβ/δ Dual Inhibition in Immune Cell Assays

In B-cell receptor signaling or neutrophil chemotaxis models, both PI3Kβ and PI3Kδ contribute to functional responses. The compound's balanced β/δ Ki (41 nM and 63 nM, respectively) [1] allows simultaneous inhibition of both isoforms, unlike idelalisib which spares PI3Kβ [2]. This profile is particularly useful for ex vivo immune cell assays where dual blockade is hypothesized to be more efficacious than selective inhibition.

Probing PI3K Pathway Without mTOR Confounding in Metabolic Studies

Insulin signaling studies require clean dissection of PI3K-dependent vs. mTOR-dependent metabolic effects. The compound's >244-fold mTOR selectivity window [1] avoids the dual PI3K/mTOR inhibition characteristic of dactolisib [2]. Researchers can confidently attribute observed metabolic phenotypes to PI3K inhibition alone when using the target compound at concentrations below 200 nM.

Chemical Biology Probe Development for PI3Kβ Pharmacology

The compound's disclosed multi-gram synthesis in US Patent 8,772,480 [1] makes it a viable starting point for chemical probe campaigns. Unlike tool compounds available only in milligram quantities, the scalable route permits derivatization, bioconjugation, and comprehensive pharmacokinetic profiling. The piperidine moiety also offers a handle for further functionalization to install affinity tags or fluorescent reporters.

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